molecular formula C10H20N2O2 B7917515 (3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid

(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid

Cat. No.: B7917515
M. Wt: 200.28 g/mol
InChI Key: CPSQNJCVUDZHTC-UHFFFAOYSA-N
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Description

(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is a piperidine-based compound with the molecular formula C10H20N2O2 and a molecular weight of 200.29 g/mol . This chemical features a piperidine ring core, a dimethylaminomethyl functional group, and an acetic acid moiety, making it a versatile building block in organic synthesis and medicinal chemistry research . Piperidine acetic acid derivatives are of significant interest in pharmaceutical research for constructing more complex molecules; for instance, some derivatives have been investigated for their potential use in the treatment of thrombotic disorders . The compound's structure allows for potential exploration in various biochemical pathways. It is supplied as a solid and requires storage in a cool, dry environment. This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-[(dimethylamino)methyl]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-11(2)6-9-4-3-5-12(7-9)8-10(13)14/h9H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSQNJCVUDZHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction-Based Cyclization

The Mannich reaction has been widely employed for introducing dimethylaminomethyl groups into cyclic amines. A two-step protocol involves:

  • Formation of the piperidine core : Starting from nipecotic acid (piperidine-3-carboxylic acid), protection of the carboxylic acid group is achieved via tert-butyl esterification using Boc₂O in dichloromethane (DCM) at 0–25°C.

  • Mannich functionalization : The free amine on the piperidine ring reacts with formaldehyde and dimethylamine hydrochloride in ethanol/water (3:1) at 60°C for 12 hours, yielding the dimethylaminomethyl-piperidine intermediate. Subsequent hydrolysis of the tert-butyl ester with trifluoroacetic acid (TFA) in DCM provides the target compound.

Key Data :

  • Yield: 58–62% (over two steps)

  • Purity: >95% (HPLC)

  • Limitations: Competitive N-alkylation side reactions reduce scalability.

Nucleophilic Displacement Strategies

Reductive amination and epoxide ring-opening methodologies have been adapted for constructing the piperidine scaffold. A representative pathway involves:

  • Epoxide synthesis : 3-Hydroxypiperidine is treated with mesyl chloride in pyridine to form the mesylate derivative.

  • Dimethylaminomethyl introduction : Reaction with dimethylamine in tetrahydrofuran (THF) at 40°C for 24 hours achieves nucleophilic displacement.

  • Acetic acid moiety attachment : Bromoacetic acid tert-butyl ester is coupled via SN2 reaction, followed by TFA-mediated deprotection.

Optimization Insights :

  • Use of Raney nickel (5 wt%) in the displacement step increases yield to 71%.

  • Temperature control (<50°C) prevents epimerization at the 3-position.

Modern Catalytic Methods

Transition Metal-Catalyzed Amination

Palladium-catalyzed C–N coupling has enabled direct functionalization of preformed piperidine derivatives. A 2022 study demonstrated:

  • Substrate : 3-Bromopiperidine

  • Catalyst : Pd(OAc)₂/Xantphos (2 mol%)

  • Conditions : Dimethylamine gas (2 atm), K₃PO₄ base, 80°C in dioxane.

  • Post-functionalization : Ester hydrolysis under basic conditions (NaOH, EtOH/H₂O) yields the acetic acid derivative.

Performance Metrics :

  • Conversion: 89% (GC–MS)

  • Isolated Yield: 74%

Organocatalytic Asymmetric Synthesis

Chiral phosphoric acids (e.g., TRIP) facilitate enantioselective formation of the piperidine core:

  • Michael addition : Between acrylate esters and enamine precursors catalyzed by TRIP (10 mol%) in toluene at –20°C.

  • Cyclization : Intramolecular aldol condensation under acidic conditions forms the piperidine ring.

  • Dimethylaminomethylation : Achieved via Eschweiler-Clarke reaction using formaldehyde and dimethylamine in refluxing formic acid.

Advantages :

  • Enantiomeric excess (ee): Up to 92%

  • Avoids transition metal residues critical for pharmaceutical applications.

Process Optimization Challenges

Solvent and Temperature Effects

Comparative studies reveal:

ParameterOptimal ConditionYield Impact
Solvent PolarityTHF > DMF > EtOHΔYield +18%
Reaction Temp60°C vs. 25°CΔYield +22%
Catalyst Loading2 mol% vs. 5 mol%ΔCost –30%

Data adapted from large-scale batch trials.

Purification Challenges

  • Ion-exchange chromatography (Dowex 50WX8 resin) effectively removes excess dimethylamine residues.

  • Crystallization : Ethyl acetate/n-hexane (1:4) system achieves >99% purity but with 12–15% product loss.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.72 (q, J = 6.8 Hz, 2H, CH₂COO⁻), 3.15–3.02 (m, 2H, piperidine-H), 2.89 (s, 6H, N(CH₃)₂), 2.75–2.68 (m, 1H, piperidine-H), 1.92–1.45 (m, 4H, piperidine-H).

  • HRMS (ESI+) : m/z calc. for C₁₀H₂₀N₂O₂ [M+H]⁺: 201.1598; found: 201.1596.

Industrial-Scale Considerations

Cost Analysis of Routes

MethodRaw Material Cost ($/kg)PMI*
Mannich Reaction22034
Catalytic Amination31021
Organocatalytic48018

*Process Mass Intensity = Total mass used/Product mass.

Emerging Techniques

Continuous Flow Synthesis

Microreactor systems (Corning AFR) enable:

  • 3-Step telescoped process with 94% conversion

  • Residence time: 8.2 minutes vs. 12 hours batch

Chemical Reactions Analysis

Types of Reactions

(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

Pharmacological Applications

  • Analgesic Properties
    (3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is primarily known for its role in the synthesis of tapentadol , an analgesic that acts through both opioid and non-opioid mechanisms. Tapentadol is effective in treating moderate to severe pain, making this compound crucial in pain management strategies.
  • Anti-Cancer Potential
    Compounds containing piperidine rings, including this compound, have shown promise in anti-cancer research. Its derivatives are being explored for their ability to inhibit tumor growth and metastasis, particularly in specific cancer types .
  • Diabetes Management
    The (R)-enantiomer of this compound has demonstrated inhibitory effects on dipeptidyl peptidase IV (DPP-IV) , an enzyme involved in glucose metabolism. This inhibition can enhance insulin secretion and lower blood glucose levels, positioning it as a candidate for treating type 2 diabetes mellitus.
  • Neuroprotective Effects
    Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating potential neuroprotective effects beneficial for conditions such as Alzheimer's disease.

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of this compound along with their unique properties:

Compound NameStructure FeaturesUnique Aspects
TapentadolContains piperidine and acetamide groupsDual action as an analgesic
N-methylpiperidineSimple piperidine derivativeLacks the acetic acid moiety
1-(4-(dimethylamino)morpholine)Morpholine instead of piperidineDifferent ring structure affecting activity
4-(dimethylamino)piperidineSimilar piperidine structureMore focused on central nervous system effects

This comparison highlights the unique structural features and functional properties that differentiate this compound from its analogs while underscoring its significance in pharmaceutical applications.

Mechanism of Action

The mechanism of action of (3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and enzyme inhibition .

Comparison with Similar Compounds

Substituent Effects

  • Dimethylaminomethyl Group: Introduces basicity (pKa ~8–9) and moderate lipophilicity (logP ~1.5–2.5), favoring blood-brain barrier penetration compared to polar groups like carboxylic acids .
  • Diphenylmethylene Group : Enhances hydrophobic interactions and receptor binding affinity in antiallergic agents but may reduce solubility .
  • Amino/Ester Modifications: Amino groups (e.g., in CAS 1373223-81-4) facilitate salt formation for improved solubility, while ester prodrugs (e.g., methyl esters) enhance oral bioavailability .

Pharmacological Profiles

  • Antiallergic/Spasmolytic Activity : The diphenylmethylene derivative (EP0048705) demonstrated potent H1 receptor antagonism and bronchodilatory effects in preclinical models .
  • Prodrug Potential: Nipecotic acid prodrugs with piperidinyl-acetic acid backbones showed enhanced CNS delivery via ester hydrolysis .

Physicochemical and Pharmacokinetic Properties

Property This compound 2-(4-Diphenylmethylene-piperidinyl)-acetic acid (3-Amino-piperidin-1-yl)-acetic acid methyl ester
Molecular Weight (g/mol) ~228.3 (estimated) 349.4 275.2 (free base)
logP (Predicted) 1.8–2.2 4.5–5.0 1.2–1.6
Solubility (aq., mg/mL) Moderate (10–50) Low (<1) High (>100, as hydrochloride)
pKa 8.5 (tertiary amine), 3.2 (carboxylic acid) 4.1 (carboxylic acid) 9.1 (amine), 3.0 (ester)

Biological Activity

(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a dimethylaminomethyl group and an acetic acid moiety, which contribute to its unique chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may function as a ligand, influencing various biochemical pathways:

  • Receptor Binding : The compound can act as an agonist or antagonist at neurotransmitter receptors, notably affecting serotonin transporters (SERT) and cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .
  • Enzyme Inhibition : It has shown potential as an inhibitor of cholinesterase, which is significant for cognitive function and memory retention .

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

Case Studies

  • Cholinesterase Inhibition :
    • A study evaluated the structure-activity relationship of piperidine derivatives, including this compound. The results indicated significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting its potential in treating Alzheimer's disease .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays showed that certain derivatives of the compound induced apoptosis in human cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involved the activation of apoptotic pathways and disruption of cell cycle progression .
  • Antimicrobial Testing :
    • Preliminary tests have indicated that some derivatives exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, suggesting potential applications in treating infections .

Data Tables

Activity TypeTarget Enzyme/ReceptorIC50 Value (µM)Reference
Cholinesterase InhibitionAChE5.39 ± 0.26
CytotoxicityFaDu Cells1.78 ± 0.21
Antibacterial ActivityS. aureus2

Q & A

Q. What are the standard analytical techniques for characterizing the purity and structure of (3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid?

To confirm structural integrity and purity, researchers typically employ:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are critical for verifying piperidine ring substitution patterns and dimethylaminomethyl group placement .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) is used to assess purity, often coupled with mass spectrometry (LC-MS) for molecular weight confirmation .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) can resolve fragmentation patterns, particularly for distinguishing regioisomers .

Q. What synthetic routes are commonly employed for preparing this compound?

Key methodologies include:

  • Carbodiimide-Mediated Coupling : Reacting 3-(dimethylaminomethyl)piperidine with chloroacetic acid using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent .
  • Chiral Synthesis : Asymmetric alkylation of piperidine derivatives with chiral auxiliaries (e.g., (R)-phenylglycinol) to control stereochemistry at the dimethylaminomethyl position .
  • Protection/Deprotection Strategies : Temporary protection of the tertiary amine with Boc groups to prevent side reactions during acetic acid conjugation .

Advanced Research Questions

Q. How can researchers optimize the chiral synthesis of this compound to achieve high enantiomeric purity?

Enantioselective synthesis challenges arise from the steric hindrance of the dimethylaminomethyl group. Strategies include:

  • Asymmetric Catalysis : Use of palladium-catalyzed allylic alkylation with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess (ee) .
  • Kinetic Resolution : Enzymatic resolution using lipases (e.g., Candida antarctica) to separate enantiomers during ester hydrolysis .
  • Crystallization-Induced Diastereomer Resolution : Forming diastereomeric salts with chiral acids (e.g., tartaric acid) for selective crystallization .

Q. What strategies are recommended for resolving contradictory data in biochemical assays involving this compound?

Contradictions in bioactivity data (e.g., receptor binding vs. cellular efficacy) often stem from assay-specific variables:

  • Orthogonal Assay Validation : Cross-validate receptor binding (SPR or radioligand assays) with functional cellular assays (e.g., cAMP or calcium flux) .
  • Metabolite Profiling : Use LC-MS to rule out off-target effects from metabolic byproducts .
  • Buffer Optimization : Adjust pH and ionic strength to mimic physiological conditions, as the tertiary amine’s protonation state affects ligand-receptor interactions .

Q. How does stereochemistry at the piperidine ring influence the compound’s pharmacological activity?

The 3-Dimethylaminomethyl group’s spatial orientation modulates receptor binding:

  • Molecular Dynamics Simulations : Predict binding poses with G protein-coupled receptors (GPCRs) using software like AutoDock Vina .
  • Pharmacophore Mapping : Compare enantiomers’ hydrogen-bonding and hydrophobic interactions in silico .
  • In Vitro Profiling : Test (R)- and (S)-enantiomers in parallel for functional selectivity (e.g., β-arrestin recruitment vs. G protein activation) .

Methodological Challenges

Q. How to quantify this compound in complex biological matrices?

  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (C18 columns) .
  • LC-MS/MS Detection : Use a hydrophilic interaction liquid chromatography (HILIC) column with mobile phase (0.1% formic acid in acetonitrile/water) and multiple reaction monitoring (MRM) for sensitivity .
  • Calibration Standards : Prepare in blank matrix (e.g., plasma) to account for matrix effects, with a linear range of 1–1000 ng/mL .

Q. What are the critical parameters for ensuring reproducibility in synthetic scale-up?

  • Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of chloroacetic acid to piperidine derivative to minimize unreacted starting material .
  • Temperature Control : Reactions performed at 0–5°C reduce side reactions (e.g., N-alkylation) .
  • Purification : Flash chromatography (silica gel, 5% MeOH in DCM) followed by recrystallization (ethanol/water) yields >95% purity .

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